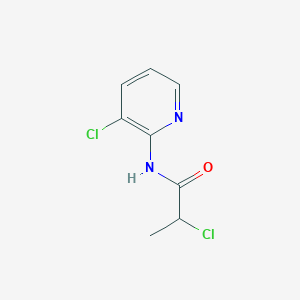![molecular formula C12H10BrClN2OS B1402844 N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide CAS No. 1365964-04-0](/img/structure/B1402844.png)
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide
Vue d'ensemble
Description
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide is a synthetic compound that has been studied for its potential antimicrobial and antiproliferative properties . The compound is a derivative of thiazole, a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide involves the use of physicochemical properties and spectroanalytical data such as NMR and IR . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .Molecular Structure Analysis
The molecular structure of N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide was confirmed by their physicochemical properties and spectroanalytical data . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
Antimicrobial Activity
One significant application of compounds similar to N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide is in the field of antimicrobial research. Studies on related thiazole derivatives have demonstrated their potential in combating various microbial strains. For instance, thiazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Candida glabrata. These compounds have shown moderate to high antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Kubba & Rahim, 2018).
Anticancer Research
Another area of research involving thiazole derivatives focuses on their anticancer properties. Various thiazole compounds have been synthesized and evaluated for their potential to inhibit cancer cell growth. For example, certain thiazole derivatives have been tested against multiple cancer cell lines, showing moderate to excellent anticancer activity. This suggests that these compounds, including those structurally similar to N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide, could be promising candidates for the development of new anticancer therapies (Vulpetti et al., 2006).
Drug Design and Development
Thiazole derivatives also play a crucial role in the field of drug design and development. Structure-based drug design (SBDD) techniques have been employed to rapidly discover potent and selective inhibitors for various targets, such as CDK2, a key enzyme involved in cell cycle regulation. By utilizing crystal structures of enzyme-inhibitor complexes, researchers can design thiazole compounds with enhanced potency and selectivity, paving the way for the development of novel therapeutic agents (Vulpetti et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2OS/c1-7(14)11(17)16-12-15-10(6-18-12)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOPOEHWHFZBQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1402766.png)
![8-Iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1402768.png)




![2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1402773.png)

![5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1402778.png)
![4-Chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1402781.png)

